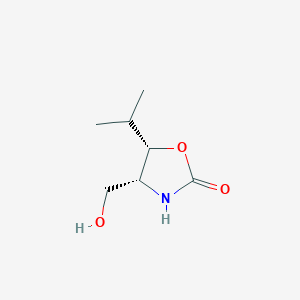
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with isopropylamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of (4R,5S)-4-(carboxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one.
Reduction: Formation of (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-amine.
Substitution: Formation of various substituted oxazolidinones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of antibiotics and antiviral agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,5S)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(12-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}dodecyl)piperidine-3,4,5-triol
Uniqueness
(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both a chiral auxiliary and a building block for complex molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
125414-63-3 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1 |
InChI-Schlüssel |
JEWAVIAAMJCPAG-RITPCOANSA-N |
SMILES |
CC(C)C1C(NC(=O)O1)CO |
Isomerische SMILES |
CC(C)[C@H]1[C@H](NC(=O)O1)CO |
Kanonische SMILES |
CC(C)C1C(NC(=O)O1)CO |
Synonyme |
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















